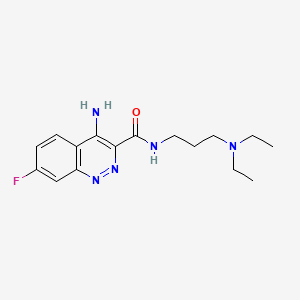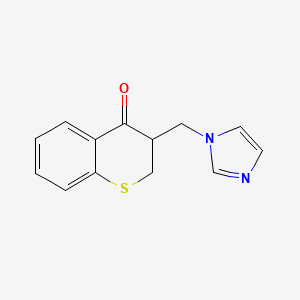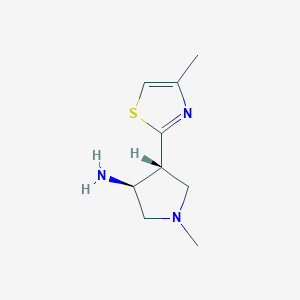
Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-oxo-3,3-diphenylindole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide .
化学反应分析
Types of Reactions: N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
- Oxidation products include oxo derivatives.
- Reduction products include reduced indole derivatives.
- Substitution products vary based on the substituent introduced (e.g., bromo, nitro, sulfo derivatives).
科学研究应用
N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide has several applications in scientific research:
作用机制
The mechanism of action of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors, influencing biological pathways . For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
相似化合物的比较
- N-(2-Oxo-3,3-diphenylindolin-1-yl)acetamide
- N-(5-Methyl-2-oxo-3-phenylindolin-1-yl)acetamide
- N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)propionamide
Comparison: N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide stands out due to its unique methyl substitution at the 5-position, which can influence its biological activity and chemical reactivity . This substitution may enhance its binding affinity to certain receptors, making it more effective in specific applications compared to its analogs .
属性
CAS 编号 |
61458-19-3 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
N-(5-methyl-2-oxo-3,3-diphenylindol-1-yl)acetamide |
InChI |
InChI=1S/C23H20N2O2/c1-16-13-14-21-20(15-16)23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(27)25(21)24-17(2)26/h3-15H,1-2H3,(H,24,26) |
InChI 键 |
WVKNKNHINWTNJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)




